molecular formula C11H10N2O4S B1298768 (Quinoline-8-sulfonylamino)acetic acid CAS No. 115241-94-6

(Quinoline-8-sulfonylamino)acetic acid

Cat. No. B1298768
M. Wt: 266.28 g/mol
InChI Key: SRSWCYQJDZNZEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular formula of (Quinoline-8-sulfonylamino)acetic acid is C11H10N2O4S . Its molecular weight is approximately 266.28 g/mol.


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Scientific Research Applications

COVID-19 Therapeutics

Quinoline derivatives have shown potential in inhibiting the SARS-CoV-2 virus, which causes COVID-19. A study highlighted the efficacy of certain quinoline drugs in interacting with the active sites of SARS-CoV-2's critical enzymes and proteins, suggesting their use in treating COVID-19. The analysis, through in silico methods, identified quinoline compounds that could hinder the virus's main protease (3CLpro), RdRp (RNA-dependent RNA polymerase), and disrupt the Spike-RBD-ACE2 complex essential for the virus's entry into human cells (Alexpandi et al., 2020).

Herbicidal Applications

Research into the synthesis of 8-Methoxyquinoline-5-amino acetic acid from coupling monochloroacetic acid with 5-amino-8-methoxyquinoline demonstrated significant herbicidal activity. The compound effectively eradicated weeds after 11 days of application, highlighting its potential as an effective herbicide (A. E., Oke O.T., O. A., 2015).

Antimicrobial and Antifungal Activities

Novel quinoline derivatives incorporating cyclopropyl ring and sulfone linkage have been synthesized and evaluated for antimicrobial activity. The majority of these compounds exhibited potent antibacterial and antifungal activities against tested strains, suggesting their potential as antimicrobial agents (Patel et al., 2021).

Chemical Synthesis and Functionalization

Studies on copper-catalyzed sulfonylation of 8-aminoquinolines with sodium and lithium sulfinates have opened pathways for site-selective C−H functionalization, enabling the synthesis of various sulfones in moderate to high yields. This process is significant for the development of sulfone-based drugs and other functional materials (Liang & Manolikakes, 2016).

Biological and Preclinical Importance

N-sulfonylamino azinones, a class of compounds including quinoline derivatives, have shown a range of biological activities such as diuretic, antihypertensive, anti-inflammatory, and anticancer properties. These findings underscore the potential of quinoline sulfonamides in therapeutic applications (Elgemeie et al., 2019).

Safety And Hazards

The safety data sheet for a related compound, quinoline-8-sulfonic acid, indicates that it is hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Quinoline and its derivatives have a broad spectrum of bioactivity, making them a core template in drug design . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The medicinal potential of quinoline and its functionalized derivatives may open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

2-(quinolin-8-ylsulfonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c14-10(15)7-13-18(16,17)9-5-1-3-8-4-2-6-12-11(8)9/h1-6,13H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSWCYQJDZNZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NCC(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354774
Record name (Quinoline-8-sulfonylamino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Quinoline-8-sulfonylamino)acetic acid

CAS RN

115241-94-6
Record name (Quinoline-8-sulfonylamino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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